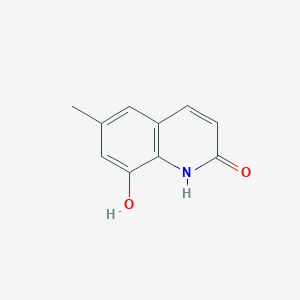

8-Hydroxy-6-methylquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-7-2-3-9(13)11-10(7)8(12)5-6/h2-5,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUGLIISNBOAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)NC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 8 Hydroxy 6 Methylquinolin 2 1h One

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org In the case of 8-Hydroxy-6-methylquinolin-2(1H)-one, the benzene (B151609) ring is activated towards electrophilic attack by the powerful electron-donating hydroxyl group at the C8 position and the moderately activating methyl group at the C6 position. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. wikipedia.org

Theoretical studies on the parent compound, 8-hydroxyquinoline (B1678124), have been conducted to predict the most likely sites for electrophilic attack. Density functional theory (DFT) calculations on 8-hydroxyquinoline suggest that the electron density is highest at various positions on the carbocyclic ring, making these sites susceptible to electrophilic substitution. orientjchem.orgresearchgate.net For this compound, the positions ortho and para to the hydroxyl group are C7 and C5, respectively. The methyl group at C6 further activates the ring, particularly at the C5 and C7 positions. Therefore, electrophilic substitution is most likely to occur at the C5 and C7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The expected outcomes for this compound are summarized in the table below, based on the directing effects of the activating groups.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 8-Hydroxy-6-methyl-5-nitroquinolin-2(1H)-one and 8-Hydroxy-6-methyl-7-nitroquinolin-2(1H)-one |

| Bromination | Br₂, FeBr₃ | 5-Bromo-8-hydroxy-6-methylquinolin-2(1H)-one and 7-Bromo-8-hydroxy-6-methylquinolin-2(1H)-one |

| Sulfonation | SO₃, H₂SO₄ | 8-Hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-5-sulfonic acid and 8-Hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-7-sulfonic acid |

Nucleophilic Reactivity and Ring Transformations

The nucleophilic reactivity of this compound is expected to be centered on the pyridinone ring, which is relatively electron-deficient. However, without a suitable leaving group, nucleophilic aromatic substitution on the ring is unlikely.

Studies on analogous compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate the susceptibility of the 4-position to nucleophilic attack when a good leaving group like chloride is present. mdpi.comresearchgate.net In these cases, the chloro group can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to yield a range of 4-substituted quinolin-2(1H)-ones. mdpi.comresearchgate.net For this compound, derivatization to introduce a leaving group at a reactive position, such as the 4-position, would be necessary to facilitate nucleophilic substitution reactions.

Ring transformations of the quinolinone system are not commonly reported under typical nucleophilic conditions. Such transformations would likely require harsh reaction conditions or specific reagents designed to induce ring-opening or rearrangement, and no specific information on such reactions for this compound is available.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can be predicted based on the functional groups present. The phenolic hydroxyl group is susceptible to oxidation. Mild oxidizing agents could potentially lead to the formation of a quinone-like structure, although the specific products would depend on the oxidant and reaction conditions.

The quinolinone ring itself can undergo both oxidation and reduction. Strong oxidation could lead to the degradation of the aromatic system. Conversely, reduction of the pyridinone ring is a plausible transformation. Catalytic hydrogenation or the use of reducing agents like sodium borohydride could potentially reduce the C3-C4 double bond or the carbonyl group at C2, leading to a dihydro- or tetrahydroquinolinone derivative. However, specific studies on these pathways for this compound have not been reported.

Photochemical Transformations and Reaction Pathways

The photochemical behavior of 8-hydroxyquinoline and its derivatives is an area of active research, largely due to their fluorescence properties and applications in materials science. wikipedia.org 8-Hydroxyquinoline itself is known to exhibit excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl group is transferred to the nitrogen atom of the pyridine (B92270) ring. wikipedia.org This process is responsible for its characteristic fluorescence.

It is plausible that this compound would also exhibit interesting photochemical properties. Upon absorption of UV light, it may undergo similar intramolecular proton transfer or other photochemical transformations such as dimerization or reactions with solvents. However, detailed photochemical studies specifically on this compound are not available in the current literature.

Rearrangement Reactions

Rearrangement reactions involving the quinolinone scaffold are not common but can be induced under specific conditions. For phenolic esters of related compounds, the Fries rearrangement is a possibility. If the hydroxyl group of this compound were to be acylated, the resulting ester could potentially undergo a Fries rearrangement in the presence of a Lewis acid catalyst, leading to the migration of the acyl group to the C5 or C7 position of the aromatic ring.

Another potential rearrangement is the Baeyer-Villiger oxidation if a ketone functionality were introduced onto the ring system. wiley-vch.de However, without specific experimental data, these remain hypothetical pathways based on the known reactivity of similar functional groups.

Detailed Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic investigations for the reactions of this compound are not available in the scientific literature. However, the mechanism of key reaction types can be inferred from studies on analogous compounds.

For the electrophilic aromatic substitution , the mechanism is expected to follow the classical SEAr pathway. wikipedia.orgmasterorganicchemistry.com This involves the initial attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate. masterorganicchemistry.com Subsequent deprotonation at the site of substitution restores the aromaticity of the ring. The regioselectivity, favoring substitution at the C5 and C7 positions, is dictated by the stability of the corresponding carbocation intermediates, which are stabilized by the electron-donating effects of the hydroxyl and methyl groups.

The mechanism for nucleophilic substitution on a derivatized quinolinone (e.g., a 4-chloro derivative) would likely proceed through an addition-elimination mechanism. The nucleophile would attack the electron-deficient carbon bearing the leaving group, forming a tetrahedral intermediate. The subsequent departure of the leaving group would then yield the substituted product.

Further experimental and computational studies are necessary to elucidate the specific mechanistic details for the reactions of this compound.

Sophisticated Structural Characterization and Spectroscopic Elucidation of 8 Hydroxy 6 Methylquinolin 2 1h One Derivatives

Single-Crystal X-ray Diffraction Analysis of Polymorphs and Crystal Structures

Research on quinolinone derivatives has demonstrated the power of SC-XRD in confirming their synthesized structures. For instance, the analysis of related compounds like 4-hydroxy-1-methylquinolin-2(1H)-one has been successfully carried out using this method. helsinki.fi The study of 8-hydroxyquinolin-2(1H)-one has revealed the existence of polymorphism, where the same compound crystallizes into different solid-state forms. researchgate.netdocumentsdelivered.com These polymorphs can exhibit different physical properties. The crystal structure of a new monoclinic polymorph of 8-hydroxyquinoline (B1678124) was successfully isolated and studied, revealing distinct geometries of hydrogen-bonded dimers compared to its previously known orthorhombic form. nih.gov

In a typical analysis of an 8-Hydroxy-6-methylquinolin-2(1H)-one derivative, SC-XRD would reveal a nearly planar quinolinone ring system. Key structural features, such as the intramolecular hydrogen bond between the 8-hydroxyl group and the nitrogen atom of the quinoline (B57606) ring, would be precisely characterized. Furthermore, the crystal packing is often stabilized by intermolecular hydrogen bonds, typically involving the N-H and C=O groups of the lactam moiety, forming dimers or extended networks, as well as π-π stacking interactions between the aromatic rings. mdpi.com

Table 1: Representative Crystallographic Data for a Quinolinone Derivative Note: This table is a representative example based on published data for similar structures, as specific data for the title compound may vary.

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | Value g/cm³ |

| Hydrogen Bonding | O-H···N (intramolecular) |

| N-H···O=C (intermolecular) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. youtube.com High-field NMR enhances resolution, allowing for the clear distinction of unique chemical environments. osti.gov

¹H NMR: The proton NMR spectrum provides a wealth of information. The number of signals corresponds to the number of chemically non-equivalent protons. youtube.com The chemical shift (δ) indicates the electronic environment of each proton, the integration value reveals the number of protons for each signal, and the splitting pattern (multiplicity) describes the number of neighboring protons. For this compound, one would expect distinct signals for the aromatic protons, the methyl group protons, and the exchangeable protons of the N-H and O-H groups.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts differentiate between sp²-hybridized carbons of the aromatic ring and the carbonyl group, and the sp³-hybridized carbon of the methyl group.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, mapping out the arrangement of protons on the quinolinone ring, while HSQC correlates each proton signal with its directly attached carbon atom.

Solid-State NMR (ssNMR): This technique is particularly valuable for studying the compound in its solid form, especially for characterizing polymorphs. researchgate.netdocumentsdelivered.com It provides information about the molecular structure and packing in the solid state, which can be different from the structure in solution. Combining ssNMR with DFT calculations and X-ray crystallography offers a comprehensive structural analysis. researchgate.netdocumentsdelivered.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Values are predictions based on analogous structures and are typically reported in ppm relative to a standard (e.g., TMS). Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N1-H | 10.5 - 12.0 (broad s) | - |

| C2 | - | 160 - 165 |

| C3 | 6.4 - 6.6 (d) | 120 - 125 |

| C4 | 7.7 - 7.9 (d) | 138 - 142 |

| C4a | - | 118 - 122 |

| C5 | 6.9 - 7.1 (d) | 112 - 116 |

| C6 | - | 130 - 135 |

| 6-CH₃ | 2.2 - 2.4 (s) | 20 - 25 |

| C7 | 6.8 - 7.0 (d) | 115 - 120 |

| C8 | - | 145 - 150 |

| 8-OH | 9.0 - 10.0 (broad s) | - |

| C8a | - | 125 - 130 |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise mass determination of molecules. measurlabs.comresearchgate.net Its high accuracy allows for the calculation of the elemental composition of a compound, serving as a definitive confirmation of its molecular formula. researchgate.net

For this compound (C₁₀H₉NO₂), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm) of its theoretical value. This level of precision helps to distinguish the target compound from other isobaric species (molecules with the same nominal mass but different elemental formulas). nih.gov

Furthermore, tandem mass spectrometry (MS/MS), often performed on HRMS instruments, involves the fragmentation of the isolated molecular ion. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Analyzing these fragments helps to confirm the connectivity of the quinolinone core and the positions of the substituents. This method is crucial for the structural elucidation of newly synthesized derivatives. mdpi.comnih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Theoretical Mass [M+H]⁺ | 176.07060 Da |

| Observed Mass [M+H]⁺ | Value within ~5 ppm of theoretical |

| Mass Accuracy | < 5 ppm |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mjcce.org.mk These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. Each functional group has characteristic vibrational frequencies, making these spectra excellent for structural confirmation.

For this compound, key vibrational modes include:

O-H and N-H Stretching: Broad bands in the high-frequency region (typically 3400-3000 cm⁻¹) corresponding to the hydroxyl and amine groups. The broadness is indicative of hydrogen bonding.

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the lactam (cyclic amide) carbonyl group.

C=C and C-N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the vibrations of the aromatic quinoline ring system.

O-H and N-H Bending: Bending vibrations for these groups appear in the fingerprint region.

By comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. researchgate.netiosrjournals.org Subtle shifts in vibrational frequencies can also provide insight into conformational changes and the strength of intra- and intermolecular hydrogen bonds. nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3400 - 3200 | Medium, Broad |

| N-H (lactam) | Stretching | 3200 - 3000 | Medium, Broad |

| C-H (aromatic) | Stretching | 3100 - 3000 | Weak - Medium |

| C-H (methyl) | Stretching | 2980 - 2850 | Weak - Medium |

| C=O (lactam) | Stretching | 1680 - 1650 | Strong, Sharp |

| C=C (aromatic) | Stretching | 1620 - 1450 | Medium - Strong |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, is used to investigate the electronic structure and properties of conjugated systems.

UV-Vis Spectroscopy: this compound possesses a conjugated π-electron system, which gives rise to characteristic electronic transitions when it absorbs UV or visible light. The UV-Vis spectrum would show distinct absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and the substitution pattern on the quinolinone ring, providing insight into the molecule's electronic structure. mdpi.com Computational studies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding these electronic transitions. researchgate.net

Fluorescence Spectroscopy: Many hydroxyquinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength (Stokes shift). The fluorescence spectrum, quantum yield, and lifetime are valuable parameters that characterize the excited state of the molecule. These properties are often highly sensitive to the local environment, making fluorescent quinolinone derivatives potential candidates for chemical sensors.

Table 5: Representative Electronic Absorption Data

| Transition Type | Typical λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π→π | ~280 - 350 | Value |

| n→π | > 350 | Value |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques used exclusively for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD or ORD signal.

However, these techniques would become essential if a chiral center were introduced into the molecule, for example, through the addition of a chiral substituent or via a reaction that creates a stereogenic center on the quinolinone scaffold. In such cases, CD spectroscopy would be the method of choice to determine the absolute configuration of the resulting enantiomers. researchgate.net This is typically achieved by comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations or by applying established empirical rules for related structures. researchgate.net Thus, while not applicable to the parent compound, chiroptical spectroscopy is a critical tool for the stereochemical assignment of its potential chiral derivatives.

Computational and Theoretical Investigations of 8 Hydroxy 6 Methylquinolin 2 1h One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry, electronic properties, and reactivity of molecules like 8-Hydroxy-6-methylquinolin-2(1H)-one.

DFT calculations typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, a wealth of information can be derived. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily excited.

For quinolinone derivatives, DFT is used to analyze how substituents, such as the hydroxyl and methyl groups on this compound, influence the electron distribution across the bicyclic ring system. mdpi.comnih.gov These studies often reveal that the hydroxyl group acts as an electron-donating group, increasing the electron density on the aromatic rings, while the lactam (keto-enol) functionality influences the molecule's hydrogen bonding capabilities and potential tautomeric forms. researchgate.net The analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

For a semi-rigid molecule like this compound, MD simulations can explore its rotational and vibrational motions in different environments, such as in a solvent or interacting with a biological target like a protein. Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of atomic positions over time from a reference structure, indicating the stability of the simulation and the molecule's conformational rigidity. nih.gov

Radius of Gyration (Rg): Rg measures the compactness of the molecule's structure over the simulation time. Significant fluctuations in Rg can indicate major conformational changes. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent, providing insights into its solubility and the exposure of different functional groups for interaction. nih.gov

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the molecule and its surroundings (e.g., water or a protein's active site) over time, which is crucial for understanding binding affinity. nih.gov

These simulations are invaluable for understanding how this compound might orient itself within a protein's binding pocket, a critical step in computational drug design. nih.gov

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations, primarily using DFT, are widely employed to predict the spectroscopic properties of molecules. This allows for direct comparison with experimental data, aiding in structural confirmation. For this compound, these calculations can predict various spectra:

Infrared (IR) Spectra: Calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For instance, the characteristic C=O stretch of the quinolinone ring and the O-H stretch of the hydroxyl group can be calculated and compared with experimental IR spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. mdpi.com These predictions are highly sensitive to the electronic environment of the nuclei and are invaluable for assigning signals in experimental NMR spectra of complex molecules. chemicalbook.com

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λ_max) in the UV-visible spectrum. This helps to understand the molecule's chromophoric properties.

The accuracy of these predictions provides confidence in the computationally determined molecular structure.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can map out entire reaction pathways, providing a deeper understanding of reaction mechanisms. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

Using quantum mechanics, researchers can locate the transition state (TS) for a given reaction—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By identifying the geometry of the transition state, chemists can understand the precise atomic rearrangements required for the reaction to occur. researchgate.net This knowledge is fundamental for optimizing reaction conditions to improve yields or for predicting the metabolic fate of a compound in a biological system.

Conceptual DFT for Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying global and local reactivity tendencies of a molecule using a set of descriptors derived from its electronic structure. nih.gov These descriptors help in understanding the chemical behavior of this compound without simulating a full reaction.

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a molecule to accept electrons. |

| Fukui Functions (f(r)) | (Varies) | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. |

These descriptors are powerful tools for comparing the reactivity of a series of related compounds, such as different substituted quinolinones, and for predicting how they will interact with other reagents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds including this compound, a QSAR model could be developed to predict their activity as, for example, enzyme inhibitors or receptor agonists. nih.govresearchgate.net

The theoretical process of building a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts, topological indices) or 3D descriptors (e.g., molecular shape, surface area). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates a subset of the calculated descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on molecules with the highest predicted potency and desired properties. nih.gov

Mechanistic Elucidation of Biological Activities Associated with 8 Hydroxy 6 Methylquinolin 2 1h One Scaffolds

Molecular Target Identification and Validation at the Cellular and Biochemical Level

The biological activity of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, including the 8-hydroxy-6-methylquinolin-2(1H)-one scaffold, is often linked to their interaction with specific metalloenzymes. nih.gov The close positioning of the hydroxyl group and the heterocyclic nitrogen atom makes these compounds effective monoprotic bidentate chelating agents. nih.gov This property allows them to target and modulate the function of enzymes that rely on metal cofactors for their catalytic activity.

Key enzyme families identified as targets for 8-HQ scaffolds include:

Iron-Containing Enzymes: Therapeutic strategies using 8-OHQs often target enzymes like the iron-containing ribonucleotide reductase, which is crucial for DNA synthesis. nih.gov

Metalloenzymes in Cancer Progression: Matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, are known targets. nih.gov Specifically, derivatives of 5-chloro-8-hydroxyquinoline (B194070) have shown inhibitory activity against MMP-2 and MMP-9. nih.gov

Oxygenases: Cytosolic and nuclear oxygenases, such as histone demethylases and HIF prolyl-hydroxylase, have been identified as targets for 8-OHQ derivatives. nih.govnih.gov

Kinases: Certain derivatives have been found to inhibit specific protein kinases. For instance, a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives were identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that regulates apoptosis. nih.gov

Validation of these targets is typically performed using a combination of cellular and biochemical assays. Cellular assays on cancer cell lines demonstrate the antiproliferative effects of these compounds, while biochemical assays with isolated enzymes confirm direct inhibition and allow for the study of the mechanism of interaction. nih.govnih.gov

Table 1: Potential Molecular Targets of the 8-Hydroxyquinoline Scaffold

| Target Class | Specific Example(s) | Associated Biological Process | Reference |

|---|---|---|---|

| Metalloenzymes | Ribonucleotide Reductase, Matrix Metalloproteinases (MMP-2, MMP-9) | DNA Synthesis, Cancer Metastasis | nih.gov |

| Oxygenases | Histone Demethylases (e.g., KDM4), HIF Prolylhydroxylase | Epigenetic Regulation, Hypoxia Response | nih.govnih.gov |

| Lipoxygenases (LOX) | 12-LOX | Inflammation | nih.gov |

| Proteases | Cathepsin B | Protein Degradation, Cancer | nih.gov |

| Protein Kinases | Pim-1 Kinase | Cell Cycle Control, Apoptosis | nih.gov |

Enzyme Inhibition Kinetics and Proposed Mechanisms of Action

The study of enzyme inhibition kinetics provides crucial insights into how this compound and related compounds interact with their enzymatic targets. The type of inhibition—be it competitive, non-competitive, or uncompetitive—reveals whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. nih.govyoutube.com

For many 8-HQ derivatives, the primary mechanism of action is linked to their metal-chelating ability. nih.gov By sequestering essential metal ions from the active site of metalloenzymes, they effectively render the enzyme inactive. This mode of action can result in various types of inhibition depending on the specific enzyme and inhibitor.

In the case of Pim-1 kinase inhibitors based on the 8-hydroxy-quinoline-7-carboxylic acid scaffold, molecular modeling suggests that the inhibitory potency arises from the interaction of the quinoline (B57606) structure with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase. nih.gov This points towards a competitive inhibition mechanism where the compound competes with ATP for binding to the enzyme.

Receptor Binding Studies and Allosteric Modulation (in vitro)

Beyond enzyme inhibition, derivatives of the 8-hydroxyquinolin-2(1H)-one core structure have been investigated for their ability to bind to and modulate cell surface receptors. An allosteric modulator is a ligand that binds to a secondary site on a receptor, distinct from the primary (orthosteric) site, to alter the receptor's conformation. nih.gov This can lead to either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the affinity or efficacy of the primary agonist. nih.gov

A significant finding in this area is the identification of 8-hydroxyquinolin-2(1H)-one analogues as potent and selective β₂-adrenoceptor agonists. nih.gov These compounds are designed to bind to β₂-adrenoceptors, which are G-protein coupled receptors crucial for smooth muscle relaxation, particularly in the airways. nih.gov

In a study focused on developing long-acting bronchodilators, several 8-hydroxyquinolin-2(1H)-one derivatives were synthesized and evaluated for their β₂-agonistic activity using a cellular cAMP assay. nih.gov Two lead compounds, B05 and C08 , were identified as highly potent and selective partial β₂-agonists. nih.gov Their partial agonism was confirmed in HEK293 cells, and they demonstrated rapid and long-lasting smooth muscle relaxant effects in isolated guinea pig tracheal strips. nih.gov

Table 2: β₂-Agonistic Activity of Lead 8-Hydroxyquinolin-2(1H)-one Analogues

| Compound | β₂ EC₅₀ (pM) | Receptor Selectivity | Key Finding | Reference |

|---|---|---|---|---|

| B05 | < 20 | High selectivity for β₂ over β₁/β₃ | Identified as a potent and selective partial β₂-agonist with long duration of action. | nih.gov |

| C08 | < 20 | High selectivity for β₂ over β₁/β₃ | Identified as a potent and selective partial β₂-agonist with long duration of action. | nih.gov |

These findings highlight that the 8-hydroxyquinolin-2(1H)-one scaffold can be effectively utilized to design receptor modulators with high potency and selectivity, acting through mechanisms distinct from direct enzyme inhibition.

Cellular Pathway Perturbation Analysis (e.g., apoptosis induction pathways, cell cycle modulation mechanisms)

The antiproliferative and anticancer activities reported for many 8-hydroxyquinoline derivatives are often the result of their ability to perturb critical cellular pathways, leading to cell cycle arrest or programmed cell death (apoptosis). researchgate.netnih.gov Apoptosis is a highly regulated process characterized by distinct morphological changes, including cytoplasmic shrinking and nuclear chromatin condensation, and is executed through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. reactome.org

Quinoline-based compounds have been shown to induce apoptosis in various human cancer cell lines. nih.gov For example, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against a panel of human cancer cells, including hepatocellular carcinoma (Hep3B). nih.gov The underlying mechanism for such compounds often involves the induction of apoptosis, although the precise signaling cascades can vary.

While specific studies on this compound's effect on apoptosis are not detailed in the provided context, related structures offer mechanistic clues. For instance, the isoflavone (B191592) derivative 8-hydroxydaidzein was found to induce apoptosis in U-937 leukemia cells by activating Caspase-7 and promoting the cleavage of PARP-1, a key enzyme in DNA repair whose cleavage is a hallmark of apoptosis. nih.gov It also downregulated the expression of proteins involved in cell cycle progression, such as CDK6 and CCND2. nih.gov Given the established anticancer properties of the broader 8-HQ class, it is plausible that this compound perturbs similar cell survival and proliferation pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Inference

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the 8-hydroxyquinoline scaffold, SAR studies have provided valuable insights for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Modifications at various positions of the quinoline ring have been shown to fine-tune the biological effects:

Position 2: Aromatic amide substitutions at this position can increase lipophilicity and antiviral activity. nih.gov In contrast, introducing a methyl group at position 2, as in 8-hydroxy-2-methylquinoline, along with a hydroxyl group at position 8, showed a prominent antitumor effect against certain cancer cell lines. nih.gov

Position 5: Substitution with electron-withdrawing groups at position 5 has been shown to improve anticancer activity. nih.gov However, adding a bulky sulfonic acid group at this position can decrease cytotoxicity, likely by hindering cell permeability. nih.gov

Position 6: The effect of substitution at position 6 is highly context-dependent. In pyrano[3,2-h]quinolone derivatives, 6-chloro analogues were found to be the most active against cancer cell lines. mdpi.com This suggests that an electron-withdrawing group at this position can be beneficial for certain activities. The presence of a methyl group, as in this compound, would introduce a small, lipophilic, electron-donating group, the effect of which would need to be empirically determined for each biological target.

Position 7: The introduction of Mannich bases (aminomethyl groups) at position 7 of the 8-hydroxyquinoline core is a common strategy. nih.govacs.org The nature of the amine used in the Mannich reaction significantly influences the resulting compound's activity, for example, against multidrug-resistant cancer cells. nih.gov

The 8-Hydroxy Group: The hydroxyl group at position 8 is often crucial for activity, primarily due to its role in metal chelation. researchgate.net Its removal or alkylation can lead to a significant loss of activity in many contexts, such as antibacterial and antimycobacterial action. researchgate.net

Table 3: Summary of Structure-Activity Relationships for the 8-Hydroxyquinoline Scaffold

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 2 | Aromatic Amide | Increased lipophilicity and antiviral activity. | nih.gov |

| 5 | Electron-withdrawing group (e.g., Halogen) | Improved anticancer activity. | nih.gov |

| 6 | Chloro group | Enhanced anticancer activity in pyrano[3,2-h]quinolone series. | mdpi.com |

| 7 | Mannich base | Activity against multidrug-resistant cancer cells; dependent on amine structure. | nih.govacs.org |

| 8 | Hydroxyl group (OH) | Critical for metal chelation and many biological activities (e.g., antibacterial). | researchgate.net |

Role of Metal Chelation in Biological Mechanisms

The ability to chelate metal ions is a defining characteristic of 8-hydroxyquinoline and its derivatives and is central to many of their biological activities. researchgate.netnih.gov The scaffold acts as a bidentate ligand, forming stable complexes with a wide range of divalent and trivalent metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. nih.govnih.gov This chelation can impact biological systems in several ways:

Enzyme Inhibition: As discussed previously, chelation can deplete essential metal cofactors from the active sites of metalloenzymes, leading to inhibition. nih.gov

Modulation of Metal Homeostasis: Many diseases, particularly neurodegenerative disorders like Alzheimer's and Parkinson's disease, are associated with metal ion imbalance. nih.gov 8-HQ derivatives can act as ionophores, transporting metal ions across cell membranes and helping to restore metal homeostasis, which contributes to their neuroprotective effects. researchgate.netnih.gov

Generation of Reactive Oxygen Species (ROS): While often acting as antioxidants, under certain conditions, the metal complexes of 8-HQ can possess pro-oxidant activity. For example, the formation of copper complexes can catalyze the production of ROS, which can induce oxidative stress and trigger apoptosis in cancer cells. This is a proposed mechanism for the anticancer activity of compounds like clioquinol (B1669181) in the presence of copper. nih.gov

Intrinsic Activity of Metal Complexes: The metal complexes formed by 8-HQ derivatives can themselves be the primary bioactive species. nih.gov These complexes have unique steric and electronic properties compared to the parent ligand, allowing them to interact with biological targets in novel ways to modulate cellular metal- and redox homeostasis. nih.gov

The close interplay between the planar, lipophilic quinoline structure, which allows for membrane permeability, and the potent metal-chelating site makes the 8-hydroxyquinoline scaffold a privileged structure for developing multifunctional therapeutic agents that target metal-dependent biological pathways. researchgate.netnih.gov

Coordination Chemistry and Metal Complexation of 8 Hydroxy 6 Methylquinolin 2 1h One As a Ligand

Synthesis and Characterization of Metal Chelates

No specific methods for the synthesis and characterization of metal chelates of 8-Hydroxy-6-methylquinolin-2(1H)-one are documented in the available search results.

Ligand Binding Modes and Coordination Geometries

There is no information detailing the specific binding modes or coordination geometries of this compound with various metal ions.

Magnetic Properties of Metal Complexes

Data regarding the magnetic properties, such as magnetic susceptibility, of metal complexes formed with this compound are not available.

Redox Chemistry of Metal-Ligand Systems

The redox behavior and electrochemical properties of metal-ligand systems involving this compound have not been reported in the searched literature.

Catalytic Applications of this compound Metal Complexes

There are no documented catalytic applications for metal complexes of this specific ligand.

Photophysical Properties of Metal-Ligand Systems

The photophysical properties, including luminescence and fluorescence, of metal complexes derived from this compound are not described in the available literature.

Advanced Materials Science Applications of 8 Hydroxy 6 Methylquinolin 2 1h One and Its Derivatives

Integration into Polymer and Hybrid Materials

The incorporation of quinolinone and its parent 8-hydroxyquinoline (B1678124) (8-HQ) moieties into polymer backbones or as pendant groups is a key strategy for creating advanced functional materials. These polymers often combine the desirable mechanical properties of polymeric materials with the unique optical and electronic features of the quinoline (B57606) nucleus.

Researchers have successfully synthesized main-chain-type polymers where the 8-quinolinol unit is an integral part of the conjugated backbone. For instance, poly(aryleneethynylene)-type polymers featuring 8-quinolinol (qH) units have been prepared through Palladium-catalyzed polycondensation reactions. acs.org These polymers are photoluminescent and their emission can be tuned by forming complexes with metal ions like Zn²⁺ and Al³⁺. acs.org Similarly, main-chain organoboron quinolate polymers have been developed, demonstrating the versatility of the quinoline scaffold in creating diverse conjugated systems. acs.org

Another approach involves creating acrylate (B77674) monomers from quinoline-based chalcones, which are then polymerized to form materials with potential applications in drug delivery and other biological fields, showcasing the creation of functional hybrid materials. nih.gov The synthesis of these polymers often involves multi-step reactions, starting with the functionalization of the quinoline core, followed by polymerization. For example, a common route for main-chain quinolinol polymers involves protecting the hydroxyl group, performing the polymerization, and then deprotecting the polymer to reveal the active chelating sites. acs.org This integration into polymeric structures not only imparts new functionalities but can also enhance processability and film-forming properties, which are crucial for device fabrication.

Optoelectronic Properties in Organic Semiconductors (e.g., OLEDs)

Derivatives of 8-hydroxyquinoline are canonical materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). scispace.comrroij.com The metal complex Tris(8-hydroxyquinoline) aluminum (Alq₃) is one of the most widely used materials, serving as a stable and efficient electron-transporting and emissive layer. iscience.innih.gov The success of Alq₃ has spurred extensive research into other metal-quinolinolate complexes, including those of zinc (Znq₂), calcium (Caq₂), and cadmium (Cdq₂), for OLED applications. dntb.gov.ua

The fundamental structure of 8-Hydroxy-6-methylquinolin-2(1H)-one is highly relevant to this field. By chelating with metal ions like aluminum or zinc, its derivatives can form stable complexes that exhibit strong fluorescence, a prerequisite for efficient light emission in OLEDs. scispace.com The substitution on the quinoline ring, such as the methyl group at the 6-position, can be used to fine-tune the electronic properties and, consequently, the emission color of the resulting device. nih.gov

Recent studies have focused on synthesizing novel quinoline derivatives to enhance OLED performance. For example, bis(8-hydroxyquinoline) zinc derivatives featuring a styryl group have been incorporated into a poly(N-vinylcarbazole) matrix to act as the active layer in OLEDs. These devices exhibit strong yellow electroluminescence and demonstrate how molecular engineering of the quinoline ligand can control the device's optical output. mdpi.com

Table 1: Performance of OLEDs based on bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_R:PVK)

| Compound | Max. Electroluminescence (nm) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) |

|---|---|---|---|

| ZnStq_H:PVK | 590 | 115 | 0.28 |

| ZnStq_Cl:PVK | 587 | 100 | 0.22 |

| ZnStq_OCH₃:PVK | 578 | 130 | 0.35 |

Data sourced from MDPI mdpi.com

Fluorescent Probes and Sensors Design

The strong metal-chelating ability of the 8-hydroxyquinoline scaffold makes it an ideal platform for designing fluorescent probes and sensors. scispace.comrroij.com The parent 8-HQ molecule is typically weakly fluorescent due to a process called excited-state intramolecular proton transfer (ESIPT) between the hydroxyl group and the ring nitrogen. scispace.com However, upon chelation with a metal ion, this ESIPT process is blocked, leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). scispace.com This "turn-on" response provides a sensitive mechanism for detecting metal ions.

Derivatives of this compound can be functionalized to create highly selective and sensitive sensors for various environmentally and biologically important ions. By modifying the quinoline core with different recognition groups, sensors for specific ions like Zn²⁺, Ni²⁺, and Al³⁺ have been developed. scispace.comacs.orgnih.govrsc.org

For instance, new 8-hydroxyquinoline-based azo dyes have been synthesized and demonstrated to act as highly sensitive colorimetric chemosensors for nickel (Ni²⁺) cations. rsc.org These sensors show a distinct color change upon binding with Ni²⁺ and have detection limits in the micromolar range, which is below the permissible level of Ni²⁺ in drinking water as specified by the United States Environmental Protection Agency. rsc.org

Table 2: Characteristics of 8-Hydroxyquinoline-Azo Dye Chemosensors for Ni²⁺

| Sensor | Color Change with Ni²⁺ | Bathochromic Shift (nm) | Limit of Detection (μM) |

|---|---|---|---|

| S2 | Violet to Orange | +8 | 0.038 |

| S3 | Violet to Orange | +67 | 0.012 |

| S4 | Violet to Orange | +63 | 0.019 |

| S6 | Violet to Orange | +85 | 0.016 |

Data sourced from RSC Publishing rsc.org

The design of these sensors often involves a one-step condensation or coupling reaction, making them accessible and cost-effective for practical applications, including analysis of real-world water samples. acs.orgrsc.org

Energy Conversion and Storage Applications

The application of quinoline derivatives in energy conversion, particularly in third-generation photovoltaics, is a rapidly growing area of research. nih.govnih.gov These compounds are investigated for use in both dye-sensitized solar cells (DSSCs) and polymer and perovskite solar cells due to their favorable electronic properties, good solubility, and chemical stability. nih.govresearchgate.net

In perovskite solar cells, quinoline has been used as an additive in the perovskite precursor solution. researchgate.net Research has shown that its inclusion can effectively induce the growth and orientation of perovskite crystals, leading to improved film quality and reduced defect density. researchgate.net This passivation of defects suppresses non-radiative recombination, resulting in devices with significantly enhanced power conversion efficiency (PCE), achieving up to 20.87% in one study. researchgate.net

In the context of DSSCs, derivatives of 8-hydroxyquinoline are designed to act as sensitizers or co-sensitizers. nih.govmdpi.com For example, new benzo[h]quinolin-10-ol derivatives featuring cyanoacrylic acid units have been synthesized and used as co-sensitizers with standard commercial dyes. mdpi.com Their inclusion was shown to improve the photovoltaic performance of the fabricated devices by up to 19% compared to the reference cell. mdpi.com Similarly, a solar cell has been fabricated using nanoparticles of a synthesized (E)-1-((benzo[d] researchgate.netresearchgate.netdioxol-5-ylmethylene)amino)quinolin-2(1H)-one derivative, demonstrating the direct application of quinolin-2-one structures in photovoltaic devices. researchgate.net While research into energy conversion is active, the application of this compound derivatives in energy storage systems remains an area for future exploration.

Supramolecular Assemblies and Self-Assembly Processes

The ability of 8-hydroxyquinoline derivatives to participate in specific, non-covalent interactions makes them excellent candidates for building supramolecular assemblies. The directionality of hydrogen bonds and the potential for π-π stacking and metal coordination allow for the construction of well-defined, ordered structures from molecular building blocks.

A fundamental example of self-assembly is seen in the crystal structure of 8-Hydroxy-2-methylquinoline, a close analog of the title compound. In the solid state, two independent molecules are linked by a pair of O—H⋯N hydrogen bonds, forming a stable hydrogen-bonded dimer. researchgate.net This demonstrates the inherent tendency of the 8-hydroxyquinoline scaffold to form predictable, ordered arrangements.

More complex supramolecular structures can be achieved by incorporating these moieties into larger systems. For instance, highly luminescent organoboron polymers containing BODIPY (boron-dipyrromethene) dyes have been shown to form supramolecular self-assembled structures. acs.org The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines facilitates their use as monoprotic bidentate chelating agents, which can form complexes with a wide range of metal ions. rroij.comnih.gov This metal-ligand coordination is a powerful tool for driving the self-assembly of metallo-supramolecular architectures with applications in catalysis, sensing, and materials science.

Dye Chemistry and Application in Textiles

The quinoline nucleus is a well-established chromophore, and its derivatives are used in the synthesis of various dyes. Specifically, 8-hydroxyquinoline serves as an effective coupling component for producing azo dyes. researchgate.netmedcraveonline.com These dyes are of significant interest for coloring synthetic fibers like polyester (B1180765), which can be challenging to dye with conventional colorants. researchgate.net

A facile and common synthetic strategy involves coupling the diazonium salt of an aromatic amine with 8-hydroxyquinoline to produce a novel azo dye. researchgate.netresearchgate.net These 8-hydroxyquinoline-based disperse dyes have been successfully applied to polyester fabrics. medcraveonline.com The resulting dyed fabrics have been tested for various fastness properties, which are crucial for commercial viability. Studies show that these dyes exhibit good affinity for polyester (PET) fabric, with moderate to excellent fastness to washing and light, and good to very good fastness to rubbing and perspiration. medcraveonline.comresearchgate.net The promising dyeing properties of these compounds suggest they are potential candidates to meet the industrial demand for high-performance dyes for synthetic textiles. researchgate.netmedcraveonline.com

Table 3: Fastness Properties of 8-Hydroxyquinoline-Based Azo Dyes on Polyester Fabric

| Dye Name | Diazonium Salt Source | Washing Fastness | Light Fastness | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) |

|---|---|---|---|---|---|

| Dye-I | 2-amino-6-nitrotoluene | 4-5 (Excellent) | 5 (Good) | 4 (Good) | 3-4 (Good) |

| Dye-II | 4-chloro-aniline | 4 (Good) | 4-5 (Good) | 4 (Good) | 3-4 (Good) |

Fastness ratings are on a scale of 1 (poor) to 5 (excellent). Data sourced from ResearchGate. researchgate.net

Advanced Methodological Approaches in Research on 8 Hydroxy 6 Methylquinolin 2 1h One

High-Throughput Screening Methodologies for Derivatization

High-throughput screening (HTS) methodologies are pivotal in accelerating the discovery of novel derivatives of 8-Hydroxy-6-methylquinolin-2(1H)-one with enhanced properties. These techniques enable the rapid synthesis and evaluation of large libraries of related compounds, significantly reducing the time and resources required for lead identification.

Combinatorial and Parallel Synthesis:

The core of HTS in derivatization lies in combinatorial and parallel synthesis strategies. wikipedia.org For the this compound scaffold, this involves systematically modifying various positions on the quinolinone ring. Parallel synthesis, in particular, allows for the creation of a multitude of distinct compounds in a spatially addressable format, such as in microtiter plates. acs.org This is often achieved by reacting a common intermediate with a diverse set of building blocks. For instance, the hydroxyl group at position 8 or the amine at position 1 can be functionalized with a library of reagents to explore the chemical space around the core structure.

One efficient strategy for the parallel solution-phase synthesis of quinoline (B57606) derivatives involves the Pfitzinger reaction of isatin (B1672199) with diethyl malonate, followed by further modifications. acs.org Although not directly starting from this compound, the principles of generating a library of related quinoline structures are transferable. Such an approach would allow for the rapid generation of hundreds of derivatives for subsequent biological screening. acs.org

Enzymatic and Biocatalytic Platforms:

Recent advancements have introduced biocatalytic platforms for the production of substituted 2-quinolones. Promiscuous fungal polyketide synthases have been characterized that can accept various substituted anthranilic acid derivatives to produce a range of quinolone precursors. biorxiv.org This enzymatic approach offers a novel route for generating structural diversity under mild conditions, which can be integrated into a high-throughput workflow. biorxiv.org

| Methodology | Description | Application to this compound | Key Advantages |

| Parallel Synthesis | Simultaneous synthesis of a large number of individual compounds in separate reaction vessels. acs.org | Generation of libraries by reacting the core scaffold with diverse building blocks at positions 1, 4, 7, or 8. | Rapid creation of discrete compounds for screening, simplified deconvolution. acs.org |

| Combinatorial Chemistry | Systematic creation of large molecular libraries by combining a smaller number of reagents in all possible combinations. wikipedia.org | Production of mixtures or discrete compounds to broadly explore the chemical space around the quinolinone core. | Massive library generation, efficient exploration of structure-activity relationships. wikipedia.org |

| Biocatalysis | Use of enzymes to catalyze the synthesis of derivatives. biorxiv.org | Employing engineered or promiscuous enzymes to generate novel quinolone structures from various precursors. biorxiv.org | High selectivity, mild reaction conditions, environmentally friendly. biorxiv.org |

Cheminformatic Approaches for Structure-Activity Landscape Mapping

Cheminformatics plays a crucial role in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. By employing computational models, researchers can predict the activity of novel compounds and guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is a fundamental cheminformatic tool used to correlate the physicochemical properties of a series of compounds with their biological activities. mdpi.commdpi.com For quinolinone derivatives, 2D- and 3D-QSAR models have been successfully developed to predict their inhibitory activities against various biological targets. mdpi.comrsc.org These models use descriptors related to steric, electronic, and hydrophobic properties to build a mathematical relationship with the observed activity.

For example, a 3D-QSAR study on quinoline-based inhibitors can result in CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models with high predictive power. nih.gov Such models generate contour maps that visualize the regions where modifications to the molecule would likely increase or decrease activity, providing clear guidance for the synthesis of new derivatives. nih.gov

Molecular Docking and Pharmacophore Modeling:

Molecular docking studies are often combined with QSAR to provide a more detailed understanding of the interactions between the quinolinone derivatives and their biological target at the atomic level. nih.govresearchgate.net By docking a series of compounds into the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. This information is invaluable for designing new compounds with improved binding affinity.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups required for biological activity. For quinolin-2-one derivatives, a pharmacophore model might include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl group), and an aromatic ring system. nih.gov This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.

| Cheminformatic Tool | Description | Insights for this compound |

| 2D-QSAR | Correlates 2D structural descriptors with biological activity. mdpi.com | Identifies key molecular properties like lipophilicity and molar refractivity that influence activity. mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields to relate structure to activity. rsc.orgnih.gov | Provides contour maps indicating favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. nih.gov |

| Molecular Docking | Predicts the preferred orientation of a molecule within a target binding site. researchgate.net | Elucidates specific amino acid interactions and binding modes, guiding the design of derivatives with enhanced affinity. researchgate.net |

| Pharmacophore Modeling | Defines the essential 3D features required for biological activity. nih.gov | Creates a template for virtual screening to identify novel scaffolds with the potential for similar biological effects. |

Automated Synthesis and Flow Chemistry Techniques

The synthesis of this compound and its analogs has been streamlined by the implementation of automated synthesis and flow chemistry. These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater efficiency.

Automated Synthesis Platforms:

Automated synthesis platforms can perform multi-step reactions with minimal human intervention. These systems can precisely control reaction parameters such as temperature, pressure, and reagent addition, leading to higher reproducibility. For the synthesis of complex molecules like quinolinone derivatives, automation can be employed for tasks ranging from reaction setup and monitoring to workup and purification. researchgate.net

Flow Chemistry:

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinolines and quinolinones. vapourtec.comresearchgate.net The use of microreactors or packed-bed reactors in flow systems allows for excellent heat and mass transfer, leading to faster reaction times and higher yields. researchgate.net

| Technique | Principle | Advantages for this compound Synthesis | Example Application |

| Automated Synthesis | Robotic systems perform chemical reactions and workup procedures. researchgate.net | Increased reproducibility, high-throughput capability, reduced manual labor. | Automated multi-step synthesis of quinolinone precursors. researchgate.net |

| Flow Chemistry | Reactions are conducted in a continuously flowing stream within a reactor. vapourtec.comresearchgate.net | Enhanced safety, improved reaction control, faster optimization, and scalability. | Continuous production of the quinolinone core via tandem reactions. vapourtec.com |

| Telescoped Reactions | Multiple reaction steps are performed sequentially in a continuous flow without isolation of intermediates. researchgate.net | Increased efficiency, reduced waste, and shorter overall synthesis time. | A flow process coupling a cyclization with a subsequent functionalization step. vapourtec.com |

Microfluidics for Reaction Optimization

Microfluidics provides a powerful platform for the rapid optimization of chemical reactions, including those used in the synthesis of this compound. By performing reactions in microscale channels, it is possible to precisely control reaction parameters and screen a large number of conditions in a short amount of time with minimal reagent consumption.

The small dimensions of microreactors lead to high surface-area-to-volume ratios, which facilitates rapid heat and mass transfer. researchgate.net This allows for precise temperature control and efficient mixing of reagents, which can lead to higher yields and selectivities compared to batch reactions.

An automated microfluidic system can be used for online, multivariable optimization. researchgate.net Such a system can incorporate an integrated microreactor with in-line analytical techniques like HPLC to monitor the reaction performance in real-time. This allows for the use of feedback algorithms to automatically adjust reaction parameters, such as temperature, residence time, and reagent concentrations, to find the optimal conditions for a given reaction, like the Knorr quinoline synthesis. researchgate.netwikipedia.org

| Microfluidic Feature | Impact on Synthesis | Benefit for this compound |

| High Surface-to-Volume Ratio | Enhanced heat and mass transfer. | Precise temperature control and efficient mixing, leading to improved yields and selectivity. |

| Small Reaction Volumes | Minimal reagent consumption. | Cost-effective screening of a wide range of reaction conditions. |

| Integration with Analytics | Real-time reaction monitoring. researchgate.net | Rapid identification of optimal reaction parameters through automated feedback loops. researchgate.net |

| Laminar Flow | Predictable and controlled mixing. | Precise control over reagent concentration gradients and reaction interfaces. |

Bioorthogonal Chemistry Approaches for In Vitro/Ex Vivo Studies

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. escholarship.org These reactions provide a powerful toolkit for studying the biological activity of molecules like this compound in their native environment.

The general strategy involves introducing a "clickable" functional group, such as an azide (B81097) or a terminal alkyne, onto the quinolinone scaffold. researchgate.netnih.gov This modified molecule can then be introduced to cells or tissues. Subsequently, a probe molecule containing the complementary reactive group and a reporter tag (e.g., a fluorophore or a biotin) is added. The bioorthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), then selectively links the quinolinone to the reporter tag. escholarship.orgnih.gov

This approach allows for the visualization of the subcellular localization of the compound, the identification of its binding partners, and the study of its dynamic behavior within living cells. nih.gov For example, a fluorescently tagged this compound could be tracked using microscopy to determine where it accumulates within a cell.

| Bioorthogonal Reaction | Description | Application for this compound |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I). nih.gov | Labeling of an alkyne-modified quinolinone with an azide-containing fluorescent probe for in vitro imaging. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cyclooctyne. escholarship.orgnih.gov | In vivo imaging studies where the toxicity of copper is a concern. |

| Tetrazine Ligation | A rapid reaction between a tetrazine and a strained alkene or alkyne. | An alternative bioorthogonal strategy for labeling and imaging. |

Future Research Directions and Unexplored Avenues for 8 Hydroxy 6 Methylquinolin 2 1h One Chemistry

Development of Novel and Sustainable Synthetic Pathways

While methods for the synthesis of quinolin-2(1H)-ones are established, there is a continuous need for more sustainable and efficient pathways. ekb.eg Future research should prioritize green chemistry principles to minimize environmental impact and enhance economic feasibility.

Key areas for advancement include:

Catalytic C-H Activation: The development of novel transition-metal or metal-free catalytic systems could enable the direct functionalization of simpler precursors, thereby shortening synthetic routes and reducing waste.

Flow Chemistry: Utilizing microreactor technology for continuous-flow synthesis can provide superior control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability.

Biocatalysis: The use of enzymes or whole-cell systems offers the potential for highly selective transformations under mild, aqueous conditions, representing a significant step towards environmentally benign synthesis.

Renewable Feedstocks: Investigating the use of biomass-derived starting materials would decrease the reliance on traditional petroleum-based precursors, aligning with global sustainability goals.

A notable gap exists in the literature regarding the functionalization of the hydroxyl group at the C-8 position of the quinolin-2(1H)-one ring. researchgate.net This highlights a significant opportunity for developing novel synthetic methodologies.

Exploration of Undiscovered Reactivity Patterns and Synthetic Utilities

The 8-hydroxy-6-methylquinolin-2(1H)-one molecule possesses multiple reactive sites, including the hydroxyl group, the lactam functionality, and the aromatic ring, which suggest a rich and largely unexplored reactivity. nih.govresearchgate.net

Future investigations should focus on:

Selective Functionalization: Devising methods for the selective modification of specific positions on the quinolinone core is crucial for creating diverse libraries of derivatives with tailored properties. This could involve selective halogenation, nitration, or acylation to provide intermediates for further chemical diversification. mdpi.com

Novel Reaction Discovery: Exploring reactions such as cycloadditions could lead to the construction of complex polycyclic systems with unique three-dimensional structures.

Organometallic Chemistry: The 8-hydroxy group is an excellent chelating agent for various metal ions. nih.gov The synthesis and characterization of novel organometallic complexes could unveil interesting catalytic or photophysical properties.

Elucidation of Complex Biological Mechanisms and Target Interactions

Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-neurodegenerative properties. researchgate.netsemanticscholar.orgnih.gov However, a detailed understanding of the specific mechanisms of action of this compound and its derivatives is often lacking.

Crucial research directions include:

Target Identification and Validation: Employing advanced techniques like chemoproteomics to identify and subsequently validate the specific protein targets of biologically active derivatives.

Structure-Activity Relationship (SAR) Studies: The synthesis and systematic biological evaluation of a focused library of analogues are essential to establish clear SARs, which will guide the rational design of more potent and selective compounds.

Computational Modeling: Using molecular docking and molecular dynamics simulations to visualize and understand the interactions between the quinolinone derivatives and their biological targets at an atomic level.

| Biological Activity of 8-Hydroxyquinoline Derivatives |

| Activity |

| β2-adrenoceptor agonist researchgate.net |

| Antiplatelet researchgate.net |

| Antiproliferative researchgate.net |

| Antiviral (enterovirus, ebola, HIV, SARS) researchgate.net |

| Antimicrobial nih.gov |

| Anticancer nih.govresearchgate.net |

| Antifungal nih.gov |

| Neuroprotective scispace.com |

| Anti-HIV scispace.com |

| Antioxidant scispace.com |

| Immunomodulatory nih.gov |

Design of Advanced Functional Materials with Tunable Properties

The inherent photophysical properties of the quinolinone scaffold, such as fluorescence, make this compound a promising candidate for the development of advanced functional materials. scispace.com

Future materials science research could explore:

Organic Light-Emitting Diodes (OLEDs): Incorporating the quinolinone core into novel emissive or host materials for OLEDs could lead to devices with improved efficiency, stability, and color tunability. scispace.com

Fluorescent Chemosensors: The chelating ability of the 8-hydroxy group can be harnessed to design fluorescent sensors for the selective detection of metal ions, anions, or biologically relevant molecules. scispace.com

Stimuli-Responsive Materials: Integrating the quinolinone unit into polymers or gels could create "smart" materials that respond to external stimuli like pH, light, or temperature.

Theoretical Predictions for Rational Design and Property Optimization

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. For this compound, theoretical studies can provide invaluable insights to guide experimental efforts.

Future theoretical work should encompass:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict the electronic structure, spectroscopic properties, and reactivity of the molecule and its derivatives.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing models that correlate the structural features of derivatives with their observed properties to predict the characteristics of virtual compounds.

In Silico Screening: Virtually screening large libraries of compounds to identify new derivatives with desired properties, thereby prioritizing synthetic targets.

Interdisciplinary Research Opportunities with Physics, Materials Science, and Systems Biology

Realizing the full potential of this compound will require collaborative efforts across different scientific disciplines.

Examples of promising interdisciplinary collaborations include:

Physics: Collaborating with physicists to gain a deeper understanding of the photophysical processes in quinolinone-based materials, which is crucial for designing more efficient optoelectronic devices.

Materials Science: Partnering with materials scientists to fabricate and characterize novel materials, such as thin films, nanoparticles, and composites that incorporate the quinolinone scaffold.

Systems Biology: Integrating with systems biologists to understand the global effects of these molecules on cellular pathways and networks, providing a more comprehensive view of their biological impact.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Hydroxy-6-methylquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves condensation of substituted aldehydes with amines or diamines under reflux in ethanol or DMF. For example, heating a carboxaldehyde (2 mmol) with ethylenediamine (2 mmol) in absolute ethanol at reflux for 15 minutes yields intermediates, followed by cyclization to form the quinolinone core . Optimization of solvent polarity (e.g., DMF vs. ethanol) and reaction time is critical for purity. Post-synthetic purification via crystallization (e.g., from DMF) can achieve >75% yields .

- Key Parameters : Monitor reaction progression using TLC, and characterize products via melting point, IR (e.g., 3447 cm⁻¹ for -OH, 1663 cm⁻¹ for C=O), and ¹H NMR (e.g., δ 3.59 ppm for methyl groups) .

Q. How is the structure of this compound validated experimentally?

- Techniques : Use a combination of spectroscopic methods:

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl, carbonyl).

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.99–8.18 ppm) and carbon types .

- Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are employed to analyze contradictory spectroscopic data for quinolinone derivatives, such as unexpected tautomerism or substituent effects?

- Resolution Workflow :

Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) to assess solvent-dependent tautomeric shifts .

Computational Modeling : Use DFT calculations to predict stable tautomers and compare with experimental data.

SC-XRD : Resolve structural ambiguities definitively .

- Case Study : In 4-hydroxyquinolin-2(1H)-ones, hydrogen bonding in DMSO can stabilize enol forms, shifting carbonyl IR peaks (e.g., 1625 cm⁻¹ for H-bonded C=O vs. 1663 cm⁻¹ for free C=O) .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antimicrobial activity?

- Methodology :

Derivatization : Introduce substituents (e.g., fluoro, nitro) at positions 5 or 7 to modulate electronic and steric effects .

Bioactivity Screening : Use a twofold serial dilution technique against bacterial/fungal strains (e.g., P. aeruginosa), measuring MIC values .

SAR Insights : Fluoro-substituted amides at position 6 show enhanced activity (MIC = 16 µg/mL) due to improved membrane penetration .

- Data Interpretation : Correlate logP values with activity to balance hydrophobicity and solubility.

Q. What advanced techniques are used to resolve crystallographic disorder in quinolinone derivatives during SC-XRD analysis?

- SHELX Workflow :

Data Collection : High-resolution (<1.0 Å) data reduces noise.

Refinement : Use SHELXL’s restraints for disordered methyl or hydroxyl groups.

Validation : Check R-factors (target <0.05) and ADP (atomic displacement parameter) consistency .

- Example : For 6-chloroquinolin-2(1H)-one, anisotropic refinement of Cl and O atoms achieved R = 0.030, confirming planar quinolinone geometry .

Experimental Design & Optimization